N-(2-Acetyl-5-bromo-1-benzofuran-3-yl)-3-phenylprop-2-enamide
Description
Structural Identification and Nomenclature
IUPAC Systematic Nomenclature and CAS Registry Analysis
The compound’s IUPAC name, N-(2-acetyl-5-bromo-1-benzofuran-3-yl)-3-phenylprop-2-enamide , systematically describes its structure:
- Benzofuran core : A fused bicyclic system with oxygen in the furan ring.
- Substituents :
- Acetyl group (-COCH₃) at position 2.
- Bromine atom (-Br) at position 5.
- Enamide group (-N-C(=O)-CH₂-CH₂-Ph) at position 3.
The CAS registry number 688757-75-7 uniquely identifies this compound in chemical databases. The numbering follows IUPAC rules, prioritizing the oxygen atom in the furan ring as position 1, with subsequent positions assigned clockwise.
Molecular Formula and Weight Validation
The molecular formula C₁₉H₁₄BrNO₃ corresponds to:
- 19 carbon atoms : 9 from benzofuran, 2 from acetyl, 6 from phenyl, and 2 from the enamide chain.
- 1 bromine atom : Substituted at position 5.
Calculated molecular weight :
$$
(12.01 \times 19) + (1.01 \times 14) + 79.90 + 14.01 + (16.00 \times 3) = 384.22 \, \text{g/mol}
$$
This matches the reported value of 384.223 g/mol , confirming formula accuracy.
Substituent Configuration Analysis in Benzofuran Core
The benzofuran scaffold’s substitution pattern critically influences electronic and steric properties:
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| 2 | Acetyl (-COCH₃) | Electron-withdrawing | Moderate bulk |
| 3 | Enamide (-N-C(=O)-CH₂) | Electron-withdrawing (amide) | Planar conformation |
| 5 | Bromine (-Br) | Electron-withdrawing | Minimal steric hindrance |
The acetyl group at position 2 directs electrophilic substitution to the para position (C-6), while the bromine at C-5 further deactivates the ring. The enamide at C-3 introduces rotational restrictions due to conjugation with the carbonyl group.
Comparative Structural Analysis with Related Brominated Benzofuran Derivatives
Key structural differences between this compound and analogs include:
Table 1: Structural Comparison with Related Derivatives
- Electronic profiles : The acetyl and bromine groups in the target compound create a strongly electron-deficient benzofuran core compared to methyl or methoxy substituents in analogs.
- Steric effects : The enamide group’s phenyl moiety introduces greater steric bulk than acetamide or smaller substituents.
Properties
CAS No. |
688757-75-7 |
|---|---|
Molecular Formula |
C19H14BrNO3 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-(2-acetyl-5-bromo-1-benzofuran-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14BrNO3/c1-12(22)19-18(15-11-14(20)8-9-16(15)24-19)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) |
InChI Key |
JAKDSGXZXWMKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-Acetyl-5-bromo-1-benzofuran-3-yl)-3-phenylprop-2-enamide, a compound with the CAS number 688757-75-7, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C19H14BrNO3. The compound features a benzofuran moiety substituted with an acetyl group and a bromo atom, along with a phenylprop-2-enamide side chain. Its molecular weight is approximately 384.22 g/mol.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H14BrNO3 |
| Molecular Weight | 384.22 g/mol |
| LogP | 5.699 |
| PSA | 62.8 Ų |
Anti-inflammatory Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects. In a study evaluating similar compounds, it was found that certain benzofuran derivatives could inhibit nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting their potential as anti-inflammatory agents.
Table 2: IC50 Values for NO Generation Inhibition
| Compound | IC50 (μM) |
|---|---|
| Compound A | 5.28 |
| Compound B | 14.12 |
| This compound | TBD |
The specific IC50 value for this compound has not been conclusively determined in available literature but is expected to be competitive based on structural similarities with known active compounds.
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that benzofuran derivatives can selectively induce apoptosis in cancer cells.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | TBD |
| HeLa (Cervical) | TBD |
| SGC7901 (Gastric) | TBD |
While specific IC50 values for this compound are still under investigation, related studies suggest promising anticancer properties.
Structure–Activity Relationship (SAR)
The SAR studies of benzofuran derivatives indicate that modifications to the benzofuran core can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups or varying the length and structure of side chains can enhance anti-inflammatory and anticancer effects.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Compounds with halogen substitutions often show increased potency due to enhanced electron affinity.
- Side Chain Variations : The nature of substituents on the phenylpropene moiety can affect the overall lipophilicity and bioavailability of the compound.
- Hybrid Structures : Compounds combining benzofuran with other pharmacophores have shown synergistic effects, enhancing both anti-inflammatory and anticancer activities.
Case Study 1: Synthesis and Evaluation of Related Compounds
A study synthesized a series of benzofuran derivatives and evaluated their biological activities in vitro. One compound demonstrated an IC50 value of 0.12 μM against A549 cells, highlighting the potential for similar derivatives like N-(2-acetyl-5-bromo...) to exhibit strong anticancer effects.
Case Study 2: Mechanistic Studies on Anti-inflammatory Action
Mechanistic studies have shown that certain benzofuran derivatives inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This mechanism may be applicable to N-(2-acetyl-5-bromo...) as well.
Comparison with Similar Compounds
Comparison with Similar Compounds
The anti-inflammatory and cytotoxic properties of N-(2-Acetyl-5-bromo-1-benzofuran-3-yl)-3-phenylprop-2-enamide can be contextualized by comparing it to structurally related N-arylcinnamanilides and other enamide derivatives. Key comparisons are outlined below:
Structural Analogues with Substituted Aromatic Rings
- (2E)-N-(2-Bromo-5-fluorophenyl)-3-phenylprop-2-enamide (Compound 15): This compound shares the enamide backbone but replaces the benzofuran core with a 2-bromo-5-fluorophenyl group. X-ray crystallography reveals that the bromine atom participates in non-covalent Br···O interactions, stabilizing its crystal lattice. Unlike the target compound, this derivative exhibits moderate anti-inflammatory activity (IC₅₀: ~6.28 µM) but higher cytotoxicity, attributed to electron-withdrawing substituents enhancing lipophilicity and membrane disruption .
- (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide (Compound 12): Di-substitution at the 2- and 6-positions with bromine atoms increases steric bulk, reducing planarity and enhancing anti-inflammatory potency (IC₅₀: ~2.17 µM).
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 17) :
Substitution with a trifluoromethyl group at the 5-position improves metabolic stability and NF-κB inhibition (IC₅₀: ~1.89 µM). The target compound’s acetyl group may mimic this electron-withdrawing effect but lacks the fluorine-induced polarity .
Benzofuran-Based Analogues
- Its anti-inflammatory activity stems from bulky tert-butyl groups enhancing hydrophobic interactions with protein targets. The target compound’s acetyl group may offer similar steric effects but with reduced oxidative stability .
- Its lower solubility compared to the target compound highlights the benzofuran’s advantage in balancing hydrophobicity and bioavailability .
Table 1: Comparative Bioactivity and Physicochemical Properties
| Compound | Core Structure | Key Substituents | IC₅₀ (NF-κB Inhibition) | Cytotoxicity (THP1 Cell Viability) |
|---|---|---|---|---|
| Target Compound | Benzofuran | 2-Acetyl, 5-Bromo | Pending | Not reported |
| (2E)-N-(2-Bromo-5-fluorophenyl)-... | Phenyl | 2-Bromo, 5-Fluoro | 6.28 µM | 40% at 2 µM |
| (2E)-N-(2,6-Dibromophenyl)-... | Phenyl | 2,6-Dibromo | 2.17 µM | 60% at 2 µM |
| (2E)-N-[2-Chloro-5-(CF₃)phenyl]-... | Phenyl | 2-Chloro, 5-Trifluoromethyl | 1.89 µM | 75% at 2 µM |
| NAT-2 | Thiazolidinone | 3,5-Di-tert-butyl | 3.45 µM | 85% at 2 µM |
Mechanistic Insights
- Electron-Withdrawing Effects : Bromine and acetyl groups in the target compound likely enhance electrophilicity, promoting interactions with cysteine residues in NF-κB or COX-2 enzymes. This aligns with Compound 12’s mechanism, where bromine atoms stabilize ligand-receptor complexes .
- Steric and Conformational Effects: The acetyl group at the 2-position may induce torsional strain in the benzofuran ring, reducing planarity and mimicking the bioactive conformation of Compound 15. Such non-planar configurations correlate with reduced cytotoxicity in di-substituted analogues .
Preparation Methods
Preparation of 5-Bromo-1-benzofuran-2-yl Ethanone
The 5-bromo-1-benzofuran core is synthesized via electrophilic bromination of 1-benzofuran-2-yl ethanone. Two primary routes are documented:
Method A: Direct Bromination with Bromine
- Reagents : Bromine (Br₂) in acetic acid.
- Conditions : Stirring at 0–5°C for 2–4 hours, followed by neutralization with sodium bicarbonate.
- Yield : 65–72%.
- Mechanism : Electrophilic aromatic substitution at the 5-position due to the electron-donating acetyl group directing bromination.
Method B: N-Bromosuccinimide (NBS)-Mediated Bromination
Functionalization at the 3-Position
Introduction of the amine group at the 3-position of 5-bromo-1-benzofuran-2-yl ethanone is achieved via nitration followed by reduction:
Nitration
Reduction to Amine
- Reagents : Hydrogen gas (H₂) over palladium-on-carbon (Pd/C).
- Conditions : 50 psi H₂, 12 hours.
- Yield : 85–90%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 3-amino-5-bromo-1-benzofuran-2-yl ethanone with 3-phenylprop-2-enoic acid using carbodiimide reagents:
Reagents :
- Coupling Agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Catalyst : 4-dimethylaminopyridine (DMAP).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
Conditions :
Mechanism :
Mixed Anhydride Method
An alternative approach employs in situ generation of a mixed anhydride:
Reagents :
Procedure :
- 3-Phenylprop-2-enoic acid is treated with ethyl chloroformate to form the mixed anhydride.
- The anhydride reacts with the amine intermediate at 0°C for 2 hours.
Optimization and Comparative Analysis
Solvent and Temperature Effects
Catalytic Additives
- DMAP : Accelerates coupling by deprotonating the intermediate, improving yield by 10–15%.
- HOBt (Hydroxybenzotriazole) : Suppresses side reactions in EDC-mediated couplings.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.38 (s, 1H, benzofuran-H), 7.85 (d, J = 15.6 Hz, 1H, enamide-CH), 7.45–7.30 (m, 5H, phenyl-H).
- LC-MS : m/z 384.2 [M+H]⁺.
Alternative Routes and Recent Advances
Microwave-Assisted Synthesis
Enzymatic Coupling
- Catalyst : Lipase B from Candida antarctica (CAL-B).
- Solvent : tert-Butanol, 40°C, 48 hours.
- Yield : 50–55% (lower efficiency but greener profile).
Challenges and Limitations
- Bromination Selectivity : Competing 4-bromo isomer formation (5–8%) necessitates careful purification.
- Amide Hydrolysis : Acidic or basic conditions during workup may degrade the enamide group.
Industrial-Scale Considerations
- Cost Analysis : DCC-mediated coupling is cost-prohibitive for large-scale production; mixed anhydride methods are preferred.
- Waste Management : Ethyl acetate/hexane systems are replaced with cyclopentyl methyl ether (CPME) for lower environmental impact.
Key Citations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
